molecular formula C10H6O3S B1194518 Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide CAS No. 83-31-8

Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide

Cat. No. B1194518
CAS RN: 83-31-8
M. Wt: 206.22 g/mol
InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide derivatives and related compounds has been explored through various methods, including oxidative addition and catalyzed reactions. For instance, the DABCO-catalyzed reaction of 2-naphthols with aryl isothiocyanates provides access to 2-iminonaphtho-1,3-oxathioles in the presence of elemental sulfur, highlighting a method for synthesizing sulfur-containing naphthalene derivatives (Nguyen & Retailleau, 2022).

Molecular Structure Analysis

The molecular structures of various naphthoquinone derivatives have been studied, revealing the impact of the naphthalene backbone and the functional groups on the overall structure. For example, the crystal structures and molecular modeling of chalcogenide-substituted naphthalenes, including naphtho[1,8-cd][1,2]dithiole derivatives, demonstrate the influence of sulfur oxidation levels on the molecule's geometry and electronic properties (Aucott et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving naphthoquinone derivatives often lead to a variety of products, depending on the reactants and conditions. For instance, the oxidative addition of disulfide compounds to certain metal complexes highlights the reactivity of sulfur in the naphthoquinone system and its potential for forming bimetallic complexes (Aucott et al., 2004).

Physical Properties Analysis

The study of physical properties, such as crystal structures and luminescence, is crucial for understanding the applications of naphthoquinone derivatives. For example, the synthesis and characterization of coordination polymers based on naphthalene-dicarboxylate ligands reveal insights into the compound's structural features and luminescent properties, which are important for materials science applications (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of naphthoquinone derivatives, such as reactivity with hydroxyl radicals, are pivotal in assessing their behavior in various environments and potential applications. Studies on the reaction of naphthalene and its derivatives with hydroxyl radicals in the gas phase provide valuable information on the atmospheric chemistry of these compounds and their environmental impact (Bunce et al., 1997).

Scientific Research Applications

Summary of the Application

Naphth[1,2-d]imidazoles have been identified as potential bioactive heterocycle compounds that can be used in theranostics, a field that combines therapeutic and imaging diagnostic techniques . These compounds can act as fluorescent probes and cytotoxic agents to cancer cells .

Methods of Application

A group of seven naphth[1,2-d]imidazole compounds were synthesized from β-lapachone . Their optical properties and their cytotoxic activity against cancer cells were evaluated .

Results or Outcomes

The synthesized naphth[1,2-d]imidazoles showed promising values for molar absorptivity coefficients (on the order of 10^3 to 10^4), intense fluorescence emissions in the blue region, and large Stokes shifts (20–103 nm) . They also demonstrated selective cytotoxicity towards cancer cells . For example, the naphth[1,2-d]imidazoles showed IC50 between 8.71 and 29.92 μM against HL-60 cells, and for HCT-116 cells, values for IC50 between 21.12 and 62.11 μM were observed .

2. Synthesis of Heterocycles

Summary of the Application

2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

Methods of Application

Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Results or Outcomes

The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists . 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

3. Macrocyclic Hosts

Summary of the Application

Calix2naphth2arenes make up a new class of phenol−naphthalene hybrid macrocycles . These macrocycles can form complexes with ammonium guests by cation···π interactions .

Methods of Application

The key step in the synthesis of these macrocycles is the fragment coupling reaction between 2-naphthol and other components .

Results or Outcomes

X-ray studies show that calix2naphth2arene 1 adopts a 1,2-alternate conformation . Alkali metal cations are complexed by the calixnaphtharenes in a 1,2-alternate conformation, by cation···π interactions with the naphthalene walls, and by RO···M+ion−dipole interactions .

4. Synthesis of Oxazines

Summary of the Application

An efficient stereoselective synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines has been described . Oxazines are heterocyclic compounds that hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV .

Methods of Application

The synthesis of oxazines was achieved via a one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole and arylaldehydes, catalyzed by bismuth (III) trifluoromethane sulfonate .

Results or Outcomes

The reaction resulted in the formation of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines .

5. Chiral Complexes of Calixnaphtharenes

Summary of the Application

Calix2naphth2arenes, a new class of phenol−naphthalene hybrid macrocycles, can form chiral complexes with alkali metal cations . These complexes are formed by cation···π interactions with the naphthalene walls, and by RO···M+ ion−dipole interactions .

Methods of Application

The synthesis of these macrocycles involves a fragment coupling reaction between 2-naphthol and other components .

Results or Outcomes

X-ray studies show that calix2naphth2arene 1 adopts a 1,2-alternate conformation . In the presence of Cs+, chiral complexes of calixnaphtharenes were observed in which the cation is nested on one of the two faces of the macrocycle .

Safety And Hazards

The safety data sheet for 2-Naphthol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard5. It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the kidney and liver5.


Future Directions

Naphthoimidazoles are potential bioactive heterocycle compounds that can be used in several biomedical applications4. Their selective cytotoxicity towards cancer cells and fluorescence are promising responses that make possible the application of these components in antitumor theranostic systems4.


Please note that the information provided is based on the closest available compounds and may not fully represent “Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide”. For a more accurate analysis, further research and experimentation would be necessary.


properties

IUPAC Name

2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIADDVJUYQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058891
Record name Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide

CAS RN

83-31-8
Record name 1,8-Naphthosultone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthosultone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthosultone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26341
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Record name Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
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Record name Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
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Record name Naphthalene-1,8-sultone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Reactant of Route 2
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Reactant of Route 3
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Reactant of Route 4
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Reactant of Route 5
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Reactant of Route 6
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide

Citations

For This Compound
2
Citations
SP Klump - 1994 - search.proquest.com
Part 1. Decompositions of 1H-naphtho (1, 8-de) triazines under various pyrolytic and photolytic conditions have been studied in attempts to prepare naphtho (1, 8-de) azetes, …
Number of citations: 3 search.proquest.com
LL Farah - 2018 - teses.usp.br
O propósito deste trabalho é avaliar as características e classificação de compostos orgânicos, presentes em frações de petróleo, em saturados, aromáticos, resinas e asfaltenos (SARA…
Number of citations: 2 www.teses.usp.br

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